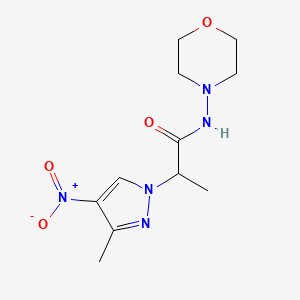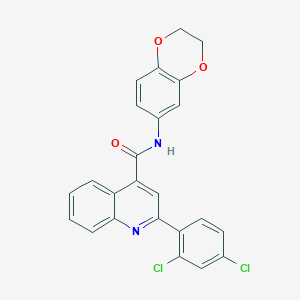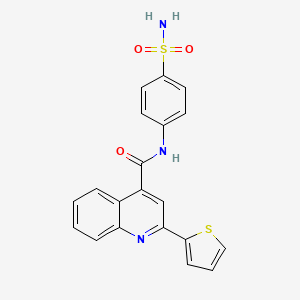![molecular formula C22H20Cl2N4O4 B10899550 2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)
2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as chloro, ethoxy, nitriloethoxy, and cyanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of the cyanide group. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and nitrile sources. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, gene expression modulation, or metabolic inhibition.
Comparison with Similar Compounds
Similar Compounds
- {2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL AMINE
- {2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL ALCOHOL
Uniqueness
The uniqueness of “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20Cl2N4O4 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-[2-chloro-4-[(E)-[(E)-[3-chloro-4-(cyanomethoxy)-5-ethoxyphenyl]methylidenehydrazinylidene]methyl]-6-ethoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-3-29-19-11-15(9-17(23)21(19)31-7-5-25)13-27-28-14-16-10-18(24)22(32-8-6-26)20(12-16)30-4-2/h9-14H,3-4,7-8H2,1-2H3/b27-13+,28-14+ |
InChI Key |
FNMXWNXNRPTNDN-OCHFTUDZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C/C2=CC(=C(C(=C2)Cl)OCC#N)OCC)Cl)OCC#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=CC2=CC(=C(C(=C2)Cl)OCC#N)OCC)Cl)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10899478.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10899484.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
![6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B10899517.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)


![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)

![(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
